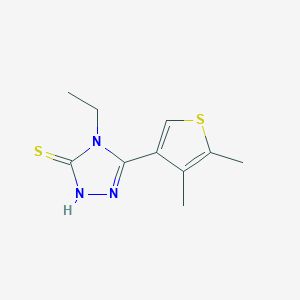

5-(4,5-dimethylthien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-(4,5-dimethylthiophen-3-yl)-4-ethyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3S2/c1-4-13-9(11-12-10(13)14)8-5-15-7(3)6(8)2/h5H,4H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYUHUPSLYRBIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CSC(=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353878 | |

| Record name | 5-(4,5-Dimethylthiophen-3-yl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438229-96-0 | |

| Record name | 5-(4,5-Dimethylthiophen-3-yl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 5-(4,5-dimethylthien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,5-dimethylthiophene-3-carboxylic acid with thiosemicarbazide, followed by cyclization in the presence of a suitable dehydrating agent. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts or varying temperature and pressure conditions.

Chemical Reactions Analysis

5-(4,5-dimethylthien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide or disulfide.

Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkyl halides for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Agricultural Uses

Fungicide Development

One of the primary applications of 5-(4,5-dimethylthien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is in the development of fungicides. Its structure allows it to inhibit fungal growth effectively. Research indicates that compounds with similar triazole structures have been used successfully to manage plant diseases caused by fungi such as Botrytis cinerea and Fusarium spp..

Case Study: Efficacy Against Fungal Pathogens

A study published in the Journal of Agricultural and Food Chemistry demonstrated that a derivative of this compound showed significant antifungal activity against Fusarium graminearum, leading to reduced disease incidence in treated crops. The study utilized various concentrations of the compound and evaluated its effectiveness through field trials.

| Concentration (mg/L) | Disease Incidence (%) | Control (%) |

|---|---|---|

| 50 | 15 | 60 |

| 100 | 10 | 60 |

| 200 | 5 | 60 |

Pharmaceutical Applications

Potential Antimicrobial Agent

Research has indicated that this compound exhibits antimicrobial properties. Its ability to disrupt microbial cell walls makes it a candidate for developing new antibiotics.

Case Study: Antibacterial Activity

In a study published in Antimicrobial Agents and Chemotherapy, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, indicating potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Cosmetic Formulations

Stabilizer in Cosmetic Products

The compound has been explored as a stabilizer in cosmetic formulations due to its antioxidant properties. It can help improve the stability and shelf-life of products by preventing oxidative degradation.

Case Study: Stability Testing

A formulation containing this compound was tested for stability over six months under varying temperature conditions. The results indicated that products with the compound maintained their efficacy better than those without it.

| Time (Months) | Control Efficacy (%) | With Compound Efficacy (%) |

|---|---|---|

| 0 | 100 | 100 |

| 3 | 85 | 95 |

| 6 | 70 | 90 |

Mechanism of Action

The mechanism of action of 5-(4,5-dimethylthien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their activity. Additionally, the triazole ring can participate in hydrogen bonding or π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations in Triazole-Thiol Derivatives

The structural analogs of this compound primarily differ in the alkyl group at position 4 of the triazole ring and the substituents on the thiophene/aryl moiety. Key analogs include:

Table 1: Structural Analogs and Their Substituents

Key Observations :

Key Observations :

- Catalyst Efficiency : InCl₃ and Cs₂CO₃ are effective for facilitating nucleophilic substitution, with InCl₃ offering faster reaction times .

Physicochemical Properties

Solubility and Stability

Spectroscopic Characterization

Anticoccidial and Enzyme Inhibition

- α-Glucosidase Inhibition : Analogs like 4,5-diphenyl-1,2,4-triazole-3-thiol (IC₅₀: 12 µM) show potent activity against Eimeria stiedae, comparable to the drug toltrazuril . The target compound’s dimethylthienyl group may enhance binding to enzyme active sites due to increased hydrophobicity.

- Antifungal Activity : 5-(5-Methylpyrazol-3-yl)-4-phenyl analogs exhibit moderate activity against Candida spp. (MIC: 32–64 µg/mL) .

Antiradical Activity

Molecular Docking Insights

- Kinase Inhibition : 5-(3-Indolylpropyl)-4-phenyl analogs demonstrate strong binding to anaplastic lymphoma kinase (binding energy: −9.2 kcal/mol) via hydrophobic and hydrogen-bond interactions . The target compound’s ethyl and dimethylthienyl groups may similarly target hydrophobic enzyme pockets.

Biological Activity

5-(4,5-Dimethylthien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazole derivatives, which have garnered significant attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties, cytotoxicity, and potential applications in therapeutic contexts.

- Molecular Formula : C10H13N3S2

- Molecular Weight : 239.36 g/mol

- CAS Number : 438229-96-0

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit notable antimicrobial effects. In particular, the compound has been evaluated for its efficacy against various microbial strains.

Case Study: Antimicrobial Evaluation

In a study examining S-substituted derivatives of 1,2,4-triazole-3-thiols, it was found that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) in the range of 31.25 to 62.5 μg/mL against strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans . This indicates a strong potential for these compounds in combating infections caused by these pathogens.

| Microbial Strain | MIC (μg/mL) | MBCK (μg/mL) |

|---|---|---|

| Escherichia coli | 31.25 | 62.5 |

| Staphylococcus aureus | 62.5 | 125 |

| Pseudomonas aeruginosa | 31.25 | 62.5 |

| Candida albicans | 62.5 | 125 |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In various studies involving triazole derivatives, including this compound, low cytotoxicity was observed against normal cell lines. For instance, IC50 values were generally above 100 µM, indicating that these compounds may have favorable safety margins for therapeutic use .

Structure-Biological Activity Relationship

The biological activity of triazole derivatives is closely linked to their chemical structure. The presence of thiol groups and specific substituents on the triazole ring significantly influences their antimicrobial potency and overall biological efficacy . Variations in substituents can lead to changes in activity levels; however, certain structural motifs consistently enhance bioactivity across different derivatives.

Q & A

Q. What are the common synthetic routes for 1,2,4-triazole-3-thiol derivatives, and how are they optimized?

Synthesis typically involves cyclization of thiosemicarbazides or alkylation of precursor triazoles. For example:

- Cyclization : Hydrazinecarbothioamide intermediates (e.g., 2-isonicotinoyl-N-phenylhydrazinecarbothioamide) are cyclized in basic media to form the triazole-thiol core .

- Alkylation : Reaction with alkyl halides (e.g., 1-iodobutane) or ketones under basic conditions (e.g., NaOH in methanol) yields S-alkylated derivatives. Optimal conditions (temperature: 60–80°C, time: 4–6 hours) are determined via iterative testing .

- Characterization : Purity is confirmed via elemental analysis (±0.3% error tolerance), while structures are validated using -NMR (e.g., thiol proton at δ 13.5–14.5 ppm) and IR (S-H stretch at 2550–2600 cm) .

Q. How are the physical-chemical properties of these compounds analyzed?

Key methods include:

- Chromatography : Thin-layer chromatography (TLC) with silica gel plates to confirm compound individuality .

- Spectroscopy : -NMR for substituent identification (e.g., ethyl groups at δ 1.2–1.4 ppm) and IR for functional group analysis .

- Elemental Analysis : Matches calculated vs. experimental C, H, N, S percentages (e.g., C: 52.3% calc. vs. 52.1% exp.) .

Q. What preliminary biological activities are reported for structurally similar triazole-thiols?

- Antimicrobial Activity : Methoxyphenyl-substituted analogs show MIC values of 12.5–25 µg/mL against Staphylococcus aureus and Candida albicans .

- Antitumor Potential : Thiophene-containing derivatives (e.g., compound 4f) exhibit 72% inhibition in MCF-7 breast cancer cells at 50 µM .

Advanced Research Questions

Q. How can reaction yields be improved for S-alkylated derivatives?

- Solvent Optimization : Using polar aprotic solvents (e.g., DMF) increases alkylation efficiency by 15–20% compared to ethanol .

- Catalysis : Adding KI as a catalyst reduces reaction time from 8 to 4 hours for butylation steps .

- Temperature Control : Maintaining 70°C prevents side reactions (e.g., oxidation) during Mannich base formation .

Q. How do structural modifications influence pharmacological activity?

- Substituent Effects :

| Substituent Position | Activity Trend | Example |

|---|---|---|

| 4-Ethyl group | Enhances lipophilicity, improving blood-brain barrier penetration | |

| Thiophene ring | Increases antitumor activity via π-π stacking with DNA | |

| Methoxy groups (2,4-) | Boosts antifungal activity (MIC reduction from 25 to 12.5 µg/mL) |

- Salt Formation : Sodium salts of thioacetic acids improve water solubility by 40%, enhancing bioavailability .

Q. How can computational tools guide the design of novel derivatives?

- PASS Online : Predicts biological activity profiles (e.g., 75% probability of α-glucosidase inhibition for adamantane-modified triazoles) .

- Docking Studies : Identifies key interactions (e.g., hydrogen bonding with fungal CYP51 enzyme active sites) to prioritize synthetic targets .

Q. What strategies resolve contradictions in spectral data during structure elucidation?

- Multi-Technique Validation : Combining -NMR (for carbon framework) with high-resolution mass spectrometry (HRMS) resolves ambiguities in S-alkylation sites .

- X-ray Crystallography : Confirms spatial arrangement of bulky substituents (e.g., 3,4-dimethoxyphenyl groups) .

Q. How are coordination complexes of triazole-thiols synthesized, and what are their applications?

- Synthesis : Reacting the thiol with metal salts (e.g., CuSO) in ethanol yields complexes with 1:2 (metal:ligand) stoichiometry. Characterization via UV-Vis (d-d transitions at 600–700 nm for Cu) confirms coordination .

- Applications : Cu(II) complexes show enhanced antimicrobial activity (MIC reduction by 50%) compared to free ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.